7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a furan substituent at the 7-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Mechanism of Action
Target of Action
The primary targets of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . This suggests that the compound may interact with its targets through these modifications, leading to changes in the targets’ function.
Result of Action
Some related compounds have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM , suggesting potential inhibitory effects on certain cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-furan-2-yl-pyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The furan ring and the pyrazolo[1,5-a]pyrimidine core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties
Comparison with Similar Compounds
Similar Compounds
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Contains a thienyl group and a trifluoromethyl group.
Uniqueness
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the carboxylic acid group at the 3-position contribute to its versatility in chemical reactions and its potential as a pharmacophore .
Properties
IUPAC Name |
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUFOVSCCDKNAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201505 |
Source
|
Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-18-2 |
Source
|
Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869947-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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